molecular formula C7H15NO B1596378 2-Heptanone oxime CAS No. 5314-31-8

2-Heptanone oxime

Cat. No. B1596378
CAS RN: 5314-31-8
M. Wt: 129.2 g/mol
InChI Key: NGTGENGUUCHSLQ-UHFFFAOYSA-N
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Description

2-Heptanone oxime is a chemical compound with the molecular formula CH₃(CH₂)₄C(=NOH)CH₃ . It exists as a mixture of syn and anti isomers and is commonly used in organic synthesis and chemical research .


Synthesis Analysis

The synthesis of 2-Heptanone oxime involves the reaction of 2-Heptanone (a ketone) with hydroxylamine (NH₂OH). The nucleophilic addition of hydroxylamine to the ketone carbonyl group leads to the formation of the oxime. The reaction typically occurs under mild conditions and yields the desired product .


Molecular Structure Analysis

The molecular structure of 2-Heptanone oxime consists of a seven-carbon alkyl chain (heptane) with an oxime functional group (-NOH) attached at the fourth carbon. The syn and anti isomers differ in the orientation of the oxime group relative to the alkyl chain .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 96°C at 10 mmHg .
  • Density : 0.891 g/mL at 25°C .
  • Refractive Index : n20/D 1.449 .

Scientific Research Applications

Environmental Implications and Atmospheric Chemistry

2-Heptanone and its derivatives, including 2-Heptanone oxime, are subjects of environmental and atmospheric studies. Research by Atkinson, Tuazon, and Aschmann (2000) explored the atmospheric chemistry of 2-Heptanone, focusing on its reaction with hydroxyl radicals and its contribution to photochemical air pollution in urban and regional areas. Their findings help understand the environmental impact of industrial emissions of such compounds and their roles in air quality and pollution dynamics Atkinson, Tuazon, & Aschmann, 2000.

Analytical Chemistry and Industrial Applications

In industrial contexts, the management and transformation of volatile organic compounds like 2-Heptanone are crucial. Detailed studies by Chiper et al. (2010) and Ayrault et al. (2004) investigated the conversion of 2-Heptanone using dielectric barrier discharge in different gas mixtures, shedding light on the efficiency and byproducts of this process. Such research is essential for developing pollution control technologies and improving industrial practices concerning volatile organic compounds Chiper et al., 2010; Ayrault et al., 2004.

Biochemistry and Health

2-Heptanone oxime and related compounds have also been studied in the context of biochemistry and health. Williams et al. (2006) explored the endogenous lipid hydroperoxide-mediated DNA-adduct formation in mice, providing insights into the biochemical pathways and potential health implications of these compounds Williams et al., 2006.

Food Industry Applications

In the food industry, the analysis and control of volatile compounds like 2-Heptanone are essential for product quality and safety. Research by Avalli et al. (2004) on the effect of microfiltration/pasteurization on the concentration of 2-Heptanone in goats' milk highlights the importance of understanding and controlling these compounds in dairy processing and other food industries Avalli et al., 2004.

properties

IUPAC Name

(NE)-N-heptan-2-ylidenehydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-3-4-5-6-7(2)8-9/h9H,3-6H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTGENGUUCHSLQ-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C(=N/O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063770
Record name 2-Heptanone, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Heptanone oxime

CAS RN

5314-31-8
Record name 2-Heptanone, oxime
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Record name 2-Heptanone, oxime
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Record name 2-Heptanone, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Heptanone, oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
D Lorenzo, A Romero, L Del-Arco… - Industrial & Engineering …, 2019 - ACS Publications
Caprolactam obtained after oximation and Beckman Rearrangement of cyclohexanone is the monomer of nylon-6. As the quality of the nylon-6 fibers is affected by the impurities present …
Number of citations: 5 pubs.acs.org
CB Tae, MH Ryu, CY Sung, D Ch… - Bulletin of the Korean …, 1994 - researchgate.net
… However, the reduction of an aliphatic ketoxime derivative 2-heptanone oxime O-methyl ether provided low optical inductions (7-13% ee). For ketoxime O-trimethylsilyl ethers, the …
Number of citations: 17 www.researchgate.net
NB Barhate, AS Gajare, RD Wakharkar, A Sudalai - Tetrahedron letters, 1997 - Elsevier
70% tert-Butyl hydroperoxide (TBHP) has been found to be an efficient and selective reagent for the mild oxidative cleavage of the CN of oximes and tosylhydrazones to yield their …
Number of citations: 118 www.sciencedirect.com
GM Steinberg, HB HASS… - The Journal of Organic …, 1948 - ACS Publications
… Thus neither 3-hydroxy-3-methyl-2-heptanone oxime nor 3,4-dihydroxy-3methyl-2-heptanone oxime could be converted to the corresponding amines. The saturated alkyl amines were …
Number of citations: 2 pubs.acs.org
WG Kofron, MK Yeh - The Journal of Organic Chemistry, 1976 - ACS Publications
… 2-Heptanone oxime was isolated in 84% yield. We believe that the yields of the oximes in these reactions are substantially higher than the yields of ketones indicated. c Hydroxy …
Number of citations: 97 pubs.acs.org
SK De - Journal of Chemical Research, 2004 - journals.sagepub.com
… 2-Heptanone oxime …
Number of citations: 3 journals.sagepub.com
JL Zhan, MW Wu, D Wei, BY Wei, Y Jiang, W Yu… - ACS …, 2019 - ACS Publications
… To further clarify the reactivity of oxime acetate, we employed an asymmetric 2-heptanone oxime acetate which possesses two distinct enolizable α-positions to react with 1a. As shown …
Number of citations: 79 pubs.acs.org
Z Ren, JE Schulz, G Dong - Organic letters, 2015 - ACS Publications
… (11) In particular, when comparing the directing ability among various FGs, they disclosed a single but seminal example of 2-heptanone oxime-directed ortho-arene oxidation, albeit with …
Number of citations: 54 pubs.acs.org
BA Nattier, KJ Eash, RS Mohan - Synthesis, 2001 - thieme-connect.com
… A representative procedure is given here: A solution of 2-heptanone oxime (2.00 g, 15.5 mmol) in acetone-H 2 O (9:1, v/v) (50 mL) was stirred as Bi(NO 3 ) 3 ·5H 2 O (3.75 g, 7.74 mmol), …
Number of citations: 37 www.thieme-connect.com
J Custot, JL Boucher, S Vadon, C Guedes… - JBIC Journal of …, 1996 - Springer
The effects of various compounds bearing an N-OH group such as N-hydroxy-guanidines, amidoximes, and hydroxylamines, on bovine and rat liver arginases was studied. Some of …
Number of citations: 74 link.springer.com

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